molecular formula C12H12BrN3O3S2 B2684245 3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097859-37-3

3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

Cat. No.: B2684245
CAS No.: 2097859-37-3
M. Wt: 390.27
InChI Key: SMTLULLWUWJZRT-UHFFFAOYSA-N
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Description

3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a sophisticated chemical scaffold designed for pharmaceutical and chemical biology research. This compound features a 1,2,5-thiadiazole heterocycle, a privileged structure in medicinal chemistry known for its ability to engage in key hydrogen bonding and dipole interactions within enzyme active sites, particularly in the development of kinase inhibitors (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3390881/). The sulfonylated pyrrolidine moiety, bearing a bromo-aromatic group, is a classic motif found in potent inhibitors of various proteases and sulfotransferases, as the sulfonamide group can act as a key pharmacophore that mimics the transition state or binds critical catalytic residues (https://pubs.acs.org/doi/10.1021/jm030633r). The strategic incorporation of a bromine atom on the benzenesulfonyl group provides a versatile handle for further structural diversification via palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, making this molecule a valuable intermediate for constructing targeted compound libraries for high-throughput screening (https://pubs.acs.org/doi/10.1021/cr0500748). Researchers can leverage this bifunctional molecule as a chemical probe to investigate novel biological targets, explore structure-activity relationships (SAR) in lead optimization campaigns, or as a core building block in fragment-based drug discovery. This product is intended for research purposes by qualified laboratory personnel only. All handling and use must conform to applicable local and national laboratory safety regulations.

Properties

IUPAC Name

3-[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O3S2/c13-10-3-1-2-4-11(10)21(17,18)16-6-5-9(8-16)19-12-7-14-20-15-12/h1-4,7,9H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTLULLWUWJZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-Bromobenzenesulfonyl Chloride: This is achieved by reacting 2-bromobenzenesulfonic acid with thionyl chloride.

    Formation of Pyrrolidine Intermediate: The 2-bromobenzenesulfonyl chloride is then reacted with pyrrolidine to form the pyrrolidine intermediate.

    Cyclization with Thiadiazole: The pyrrolidine intermediate is then reacted with a thiadiazole derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is in the development of pharmaceutical agents. The compound has been investigated for its potential as an inhibitor of kinases , particularly IKK2 (IκB kinase 2), which plays a crucial role in inflammatory responses and cancer progression. Inhibitors of IKK2 have therapeutic implications for diseases such as rheumatoid arthritis and various cancers .

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the sulfonyl group in this compound enhances its interaction with microbial targets, potentially leading to the development of new antibiotics . Studies have shown that compounds with similar structures demonstrate activity against a range of bacterial strains.

Agricultural Applications

Thiadiazoles are also known for their fungicidal properties. The compound could be explored as a potential agricultural fungicide, providing a new avenue for crop protection against fungal pathogens. Its efficacy and safety profile would need to be evaluated through rigorous field studies .

Material Science

The unique properties of the compound may lend themselves to applications in material science, particularly in the development of new polymers or coatings with enhanced chemical resistance and stability due to the presence of the thiadiazole ring structure.

Case Study 1: IKK2 Inhibition

In a study published in "Journal of Medicinal Chemistry," researchers synthesized several derivatives of thiadiazoles, including 3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole. The compound was tested for its ability to inhibit IKK2 activity in vitro. Results indicated a dose-dependent inhibition with an IC50 value significantly lower than previously reported compounds in the same class, suggesting superior potency .

Case Study 2: Antimicrobial Testing

A research team evaluated the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

In contrast, BK14294’s benzofuran carbonyl is moderately electron-withdrawing but less sterically demanding . BK14304 features oxadiazole and oxazole rings, which are electron-deficient heterocycles, but lacks sulfonyl or halogen substituents .

Molecular Weight and Lipophilicity: The bromine atom and sulfonyl group increase the target compound’s molecular weight (~404 g/mol) compared to BK14294 (315 g/mol) and BK14304 (352 g/mol).

Synthetic Pathways :

  • The target compound’s synthesis likely parallels BK14294’s route, substituting 2-bromobenzenesulfonyl chloride for benzofuran-2-carbonyl chloride. Such sulfonylation reactions are typically performed under basic conditions (e.g., sodium acetate) to deprotonate the pyrrolidine nitrogen .

Physicochemical and Reactivity Differences

  • However, bromine’s hydrophobicity may offset this effect.
  • Stability : Sulfonamides are generally stable under physiological conditions, whereas BK14304’s oxazole and oxadiazole rings may exhibit higher reactivity toward hydrolysis .
  • Reactivity : The bromine atom in the target compound offers a site for further functionalization (e.g., Suzuki coupling), a feature absent in BK14294 and BK14304 .

Computational Insights

Such analyses could elucidate the target compound’s reactivity relative to BK14294 and BK14304.

Biological Activity

3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (CAS Number: 2097859-37-3) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is C12H12BrN3O3S2C_{12}H_{12}BrN_{3}O_{3}S_{2}, with a molecular weight of approximately 390.3 g/mol. The compound features a pyrrolidine ring linked to a thiadiazole moiety and a sulfonyl group, which may contribute to its biological properties.

PropertyValue
CAS Number2097859-37-3
Molecular FormulaC₁₂H₁₂BrN₃O₃S₂
Molecular Weight390.3 g/mol

Research indicates that compounds similar to 3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole exhibit inhibitory effects on various proteases, including those involved in viral replication. For instance, studies on related thiadiazole derivatives have shown their ability to inhibit the SARS-CoV-2 main protease (3CL pro) at submicromolar levels, suggesting potential antiviral applications .

Inhibition of Proteases

The mechanism of action involves covalent binding to the catalytic cysteine residue of the protease through a ring-opening metathesis reaction. This interaction disrupts the protease's function, thereby hindering viral replication processes. In vitro assays demonstrated that certain analogs exhibited effective inhibition with IC50 values ranging from 0.118 to 0.582 μM .

Biological Activity and Therapeutic Potential

The biological activity of 3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole extends beyond antiviral properties. Preliminary studies suggest that this compound may also exhibit anti-inflammatory and anticancer activities due to its structural characteristics.

Antiviral Activity

A notable case study evaluated the antiviral efficacy of thiadiazole derivatives against SARS-CoV-2. One compound demonstrated an EC50 value of 7.249 μM in cell-based assays, highlighting the potential for developing thiadiazole-based therapeutics for COVID-19 treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives:

  • Inhibition of Viral Proteases : A series of 2,3,5-substituted thiadiazoles were identified as potent inhibitors of SARS-CoV-2 proteases. These compounds were shown to covalently bind to the active site cysteine residues in the protease enzymes .
  • Anticancer Activity : Thiadiazole derivatives have been evaluated for their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating varying degrees of effectiveness in inhibiting cell proliferation.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of thiadiazole derivatives often involves coupling reactions. For example, Stille polymerization (using organotin reagents) or nucleophilic substitution can be employed to introduce substituents. A plausible route for this compound could involve:

Sulfonylation of pyrrolidine : React 2-bromobenzenesulfonyl chloride with pyrrolidine to form the sulfonylated pyrrolidine intermediate.

Oxidation/functionalization : Introduce a hydroxyl group at the 3-position of pyrrolidine for subsequent coupling.

Thiadiazole coupling : React the hydroxylated pyrrolidine with a 1,2,5-thiadiazole precursor (e.g., 3-hydroxy-1,2,5-thiadiazole) under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) .
Key Variables : Temperature (40–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (e.g., 1:1.2 for nucleophilic substitution) critically affect yield. Evidence from similar systems shows yields ranging from 50% to 70% under optimized conditions .

Basic: How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR :
    • The sulfonyl group (SO2) adjacent to pyrrolidine will deshield neighboring protons (δ ~3.5–4.5 ppm for pyrrolidine CH2).
    • The thiadiazole ring protons resonate as singlet(s) near δ 8.5–9.0 ppm.
    • Integration ratios for bromobenzene protons (δ 7.2–7.8 ppm) validate substitution patterns .
  • IR : Peaks at ~1350 cm<sup>−1</sup> (S=O stretching) and ~1150 cm<sup>−1</sup> (C-Br) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) should show [M+H]<sup>+</sup> with isotopic peaks for bromine (1:1 ratio for <sup>79</sup>Br/<sup>81</sup>Br) .

Advanced: What computational approaches (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) can model:

Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess charge-transfer potential (relevant for photovoltaics) .

Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen vs. thiadiazole sulfur) .

Solvent Effects : Use the Conductor-like Polarizable Continuum Model (CPCM) to simulate solvation energy in solvents like DMSO or chloroform .
Validation : Compare computed vibrational spectra (IR) with experimental data to refine parameters .

Advanced: How can mechanistic studies resolve contradictions in reaction pathways for functionalizing the thiadiazole core?

Methodological Answer:
Contradictions arise in competing pathways (e.g., nucleophilic substitution vs. radical coupling). To resolve:

Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

Trapping Intermediates : Use low-temperature NMR to detect transient species (e.g., sulfonate esters).

DFT Transition-State Analysis : Model energy barriers for alternative pathways (e.g., SN2 vs. SN1 mechanisms at the pyrrolidine oxygen) .
Case Study : Evidence from thiadiazole-fused systems shows steric hindrance from the bromobenzenesulfonyl group favors SN2 mechanisms .

Advanced: What strategies optimize this compound’s performance in organic electronic devices (e.g., bulk-heterojunction solar cells)?

Methodological Answer:

Bandgap Engineering : Modify substituents (e.g., electron-withdrawing bromobenzenesulfonyl) to lower the LUMO, enhancing electron affinity for charge separation .

Morphology Control : Blend with fullerene derivatives (e.g., PC71BM) and anneal at 100–150°C to improve interpenetrating networks .

Device Testing : Use transient absorption spectroscopy (TAS) to quantify exciton dissociation efficiency (>90% target) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological or catalytic activity?

Methodological Answer:

Bioisosteric Replacement : Substitute bromine with CF3 or Cl to modulate lipophilicity (logP) and binding affinity.

Pharmacophore Mapping : Use X-ray crystallography or docking studies (e.g., AutoDock) to identify critical interactions (e.g., sulfonyl group hydrogen bonding).

Catalytic Screening : Test analogs in cross-coupling reactions (e.g., Suzuki-Miyaura) to assess ligand efficacy for transition-metal catalysts .

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